molecular formula C10H7N3O5 B8200537 Entacapone amide

Entacapone amide

Cat. No.: B8200537
M. Wt: 249.18 g/mol
InChI Key: IZXCSWDOAKESAA-LZCJLJQNSA-N
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Description

Entacapone amide is an organic compound known for its significant role in various scientific and industrial applications. This compound is characterized by the presence of a cyano group, a nitrophenyl group, and a dihydroxyphenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Entacapone amide typically involves the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethylcyanoacetamide in the presence of a catalyst. The reaction is carried out in solvents such as ethyl acetate, acetonitrile, or hydrocarbons like toluene or xylene. The resulting mixture contains both E- and Z-isomers, which can be separated by treating the mixture with a halogen in catalytic amounts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves crystallizing the crude synthesis product from lower aliphatic carboxylic acids such as formic or acetic acid, with a catalytic amount of hydrochloric or hydrobromic acid added to ensure the formation of the desired polymorphic form .

Chemical Reactions Analysis

Types of Reactions

Entacapone amide undergoes various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acrylamides depending on the nucleophile used.

Scientific Research Applications

Entacapone amide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Parkinson’s disease.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it is a potent inhibitor of the catechol-O-methyltransferase (COMT) enzyme, which plays a crucial role in the metabolism of catecholamines. By inhibiting COMT, the compound enhances the levels of neurotransmitters like dopamine, thereby improving muscle control and reducing symptoms in conditions like Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

    Entacapone: Another COMT inhibitor with a similar structure but different substituents.

    Tolcapone: A COMT inhibitor with a different nitrophenyl group arrangement.

Uniqueness

Entacapone amide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable polymorphic forms also sets it apart from other similar compounds .

Biological Activity

Entacapone amide, a derivative of entacapone, is primarily recognized for its role as a catechol-O-methyltransferase (COMT) inhibitor in the treatment of Parkinson's disease. This article delves into its biological activity, examining its pharmacodynamics, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of this compound

This compound is a selective and reversible COMT inhibitor that enhances the bioavailability of levodopa by preventing its peripheral metabolism. This mechanism is crucial for patients with Parkinson's disease, as it helps to prolong the therapeutic effects of levodopa and reduce "off" time during treatment.

The primary action of this compound involves the inhibition of COMT, an enzyme that methylates catecholamines, including dopamine. By inhibiting this enzyme, this compound increases the levels of levodopa available to cross the blood-brain barrier, thus enhancing dopaminergic activity in the brain.

In Vitro and Ex Vivo Studies

Research has demonstrated that entacapone and its isomer exhibit potent inhibitory effects on both soluble and membrane-bound COMT, with IC50 values ranging from 0.01 µM (rat brain) to 0.16 µM (rat liver) . In vivo studies confirm these findings; after administration in rats, entacapone significantly inhibited COMT activity in various tissues, achieving up to 98% inhibition in the duodenum .

Pharmacodynamics

Key Findings:

  • Dose-Dependent Inhibition: The inhibition of COMT by entacapone is both dose-dependent and reversible. Maximum inhibition (approximately 60%) occurs within 60 minutes after a single dose of 200 mg .
  • Clinical Efficacy: In clinical trials involving Parkinson's disease patients, this compound has been shown to increase "on" time while reducing "off" time significantly . For fluctuating patients, daily "on" time increased from an average of 9.5 hours to 10.8 hours with entacapone treatment .

Pharmacokinetics

This compound is characterized by high protein binding (approximately 98% in humans), which influences its distribution and elimination half-life . The drug undergoes extensive hepatic metabolism primarily via glucuronidation, leading to a half-life ranging from 1.5 to 3 hours in humans .

Side Effects and Tolerability

Despite its efficacy, this compound is associated with several side effects:

  • Gastrointestinal Issues: Diarrhea was reported in about 10% of patients during clinical trials .
  • Microbiome Alterations: Recent studies suggest that entacapone may alter gut microbiota composition, potentially leading to gastrointestinal discomfort and other side effects .

Table: Summary of Clinical Trials Involving this compound

Study TypePopulation SizeDurationKey Findings
Randomized Controlled Trial376 patients24 weeksSignificant increase in "on" time; reduced levodopa requirement
Phase III Study680 subjectsVariousDemonstrated dose-dependent COMT inhibition
Pilot StudyVariableShort-termIndicated shifts in gut microbiota linked to side effects

Properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O5/c11-4-6(10(12)16)1-5-2-7(13(17)18)9(15)8(14)3-5/h1-3,14-15H,(H2,12,16)/b6-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXCSWDOAKESAA-LZCJLJQNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution containing 1.3 g of 3,4-dihydroxy-5-nitrobenzaldehyde, 0.73 g of cyanoacetamide and catalytic amount of piperidine acetate in 40 ml of dry ethanol was refluxed over night. The solvent was evaporated in vacuo and the residue was recrystallized water-DMF. Yield 0.84 g (48%), m.p. 296°-298° C.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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